molecular formula C6H6Cl3N B038919 2-Chloro-4-(chloromethyl)pyridine hydrochloride CAS No. 117934-37-9

2-Chloro-4-(chloromethyl)pyridine hydrochloride

Cat. No. B038919
M. Wt: 198.5 g/mol
InChI Key: MHEIXSFAQSEARV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves several steps, including chlorination and condensation reactions. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, can be synthesized from 2-amino-4-methylpyridine through successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine in DMF, achieving an overall yield of about 62% (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives has been elucidated, showcasing weak hydrogen-bonding interactions and crystallizing in various space groups, indicating the complex nature of these molecules and their interactions within crystalline structures (Sen Ma et al., 2018).

Chemical Reactions and Properties

2-Chloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions due to its active chloromethyl group. For example, it can participate in acylation reactions under catalytic conditions, showcasing its versatility in organic synthesis (Zhihui Liu et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, include their structural confirmation through 1H NMR and IR, indicating the methods used for identifying and analyzing the physical characteristics of these compounds (Xia Liang, 2007).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are defined by their reactivity towards other chemicals. The synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine exemplify the compound's utility in creating more complex molecules, demonstrating its significant role in organic synthesis and the development of pharmaceuticals (Rohidas Gilbile et al., 2017).

Scientific Research Applications

Synthesis and Crystallography

One of the primary applications of 2-Chloro-4-(chloromethyl)pyridine hydrochloride is in the synthesis of complex organic molecules. For instance, it has been used to produce methylsulphinyl derivatives through reactions with specific thiones and sodium methoxide, leading to compounds with potential applications in pharmaceuticals and agrochemicals. The crystal structures of these derivatives provide insights into their molecular geometry and potential interactions in biological systems Ma et al., 2018.

Catalysis

Another significant application is in catalysis, where derivatives of 2-Chloro-4-(chloromethyl)pyridine hydrochloride have been employed as catalysts in chemical reactions. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols, showcasing the compound's utility in facilitating organic transformations Liu et al., 2014.

Green Chemistry

In the realm of green chemistry, modifications in the synthesis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride derivatives aim to reduce environmental impact. Innovations in synthesis methods have led to more sustainable processes with reduced waste generation, highlighting the compound's role in the development of environmentally friendly chemical practices Gilbile et al., 2017.

Molecular Structure Studies

The study of the molecular structure of complexes involving 2-Chloro-4-(chloromethyl)pyridine hydrochloride derivatives contributes to the understanding of their chemical properties and potential applications. Research in this area has led to the discovery of new complexes with unique properties, useful for applications ranging from materials science to medicinal chemistry Protsenko et al., 2021.

Safety And Hazards

2-Chloromethylpyridine is an analogue of nitrogen mustards and has been investigated for its mutagenicity . It is incompatible with strong oxidizing agents . It is considered dangerous, with hazard statements H302 and H314 .

properties

IUPAC Name

2-chloro-4-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEIXSFAQSEARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627047
Record name 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(chloromethyl)pyridine hydrochloride

CAS RN

117934-37-9
Record name 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(chloromethyl)pyridine hydrochloride
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-hydroxymethylpyridine (180 mg, 1.25 mmol), thionyl chloride (0.2 ml) in toluene (10 ml) was stirred at ambient temperature for 1 hour. The volatiles were removed by evaporation to give 2-chloro-4-chloromethylpyridine hydrochloride (180 mg, 0.9 mmol). A mixture of 7-hydroxy-6-methoxy-4-phenoxyquinazoline (268 mg, 1 mmol), (prepared as described for the starting material in Example 13), potassium carbonate (680 mg, 5 mmol) and DMF (10 ml) was added to this crude product and the mixture was heated at 90° C. for 1 hour. The mixture was allowed to cool, diluted with water and extracted with ethyl acetate (3×70 ml). The extracts were combined, washed with water (×3) and brine, dried (MgSO4) and the solvent removed by evaporation to give 7-((2-chloro-4-pyridyl)methoxy)-6-methoxy-4-phenoxyquinazoline (260 mg, 66%) as a solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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